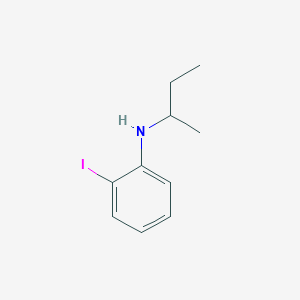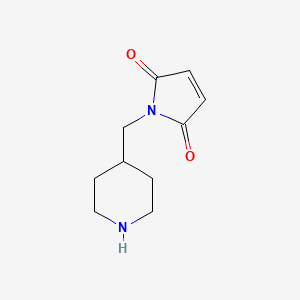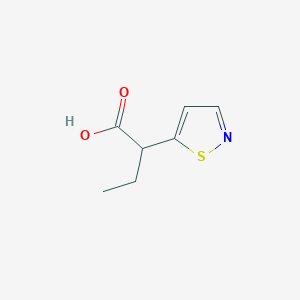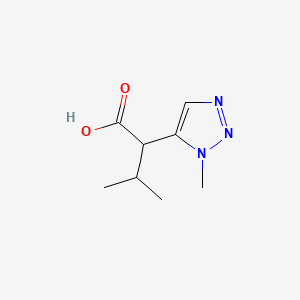![molecular formula C18H19NO4 B15275544 (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15275544.png)
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a 4-methylphenyl group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the 4-methylphenyl group. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove protective groups or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids as catalysts, along with appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, while the amino and 4-methylphenyl groups can participate in binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid: Similar structure but lacks the 4-methyl group.
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid: Similar structure but contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methylphenyl group in (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid provides unique steric and electronic properties, which can influence its reactivity and binding interactions. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(3S)-3-(4-methylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-13-7-9-15(10-8-13)16(11-17(20)21)19-18(22)23-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)/t16-/m0/s1 |
InChI Key |
WBZAYRKYQNSAIP-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)






![2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275519.png)





